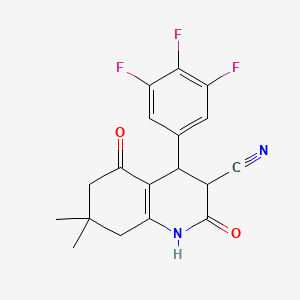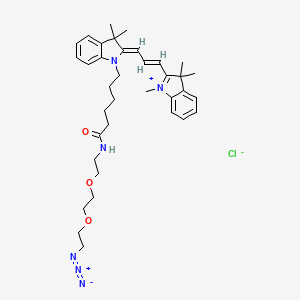
Cy3-PEG2-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG2-Azide is a derivative of Cyanine 3 (Cy3) dye, containing two polyethylene glycol (PEG) units and an azide group. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo bioorthogonal click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3-PEG2-Azide is synthesized by attaching an azide group to the Cy3 dye through a polyethylene glycol linker. The synthesis involves the following steps:
Preparation of Cy3 Dye: The Cy3 dye is synthesized through a series of condensation reactions involving aromatic aldehydes and quaternary ammonium salts.
PEGylation: The Cy3 dye is then reacted with polyethylene glycol (PEG) to introduce the PEG linker.
Azidation: Finally, the PEGylated Cy3 dye is reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG2-Azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and fluorescent. These products are widely used in various applications, including bioconjugation and imaging .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG2-Azide has a wide range of applications in scientific research:
Wirkmechanismus
Cy3-PEG2-Azide exerts its effects through its azide group, which undergoes click chemistry reactions with alkyne groups. The resulting triazole-linked conjugates are highly stable and fluorescent, making them ideal for imaging and tracking applications. The PEG linker enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG4-Azide: Contains four PEG units instead of two, providing increased solubility and flexibility.
Cy5-PEG2-Azide: A derivative of Cyanine 5 (Cy5) dye, offering different spectral properties for multiplex imaging.
Cy3-PEG2-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo click chemistry reactions with azide-containing molecules.
Uniqueness
Cy3-PEG2-Azide is unique due to its combination of fluorescent properties, biocompatibility, and ability to undergo bioorthogonal click chemistry reactions. The presence of the azide group allows for specific and efficient conjugation with alkyne-containing molecules, making it a versatile tool in various scientific research applications .
Eigenschaften
Molekularformel |
C36H49ClN6O3 |
|---|---|
Molekulargewicht |
649.3 g/mol |
IUPAC-Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C36H48N6O3.ClH/c1-35(2)28-14-8-10-16-30(28)41(5)32(35)18-13-19-33-36(3,4)29-15-9-11-17-31(29)42(33)23-12-6-7-20-34(43)38-21-24-44-26-27-45-25-22-39-40-37;/h8-11,13-19H,6-7,12,20-27H2,1-5H3;1H |
InChI-Schlüssel |
JBMRAQJSWVXFCA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


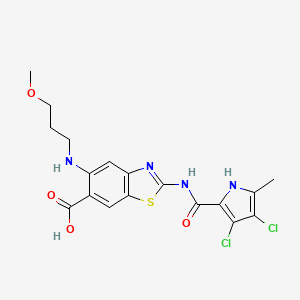
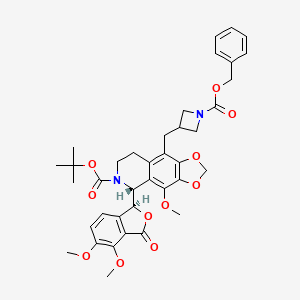
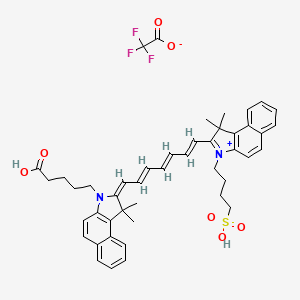
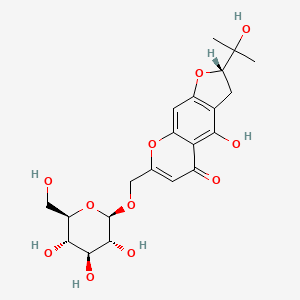
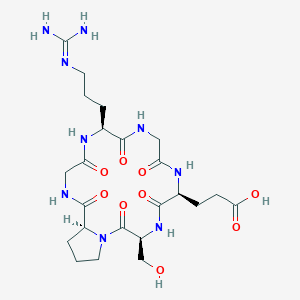
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

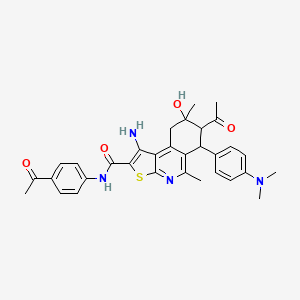
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
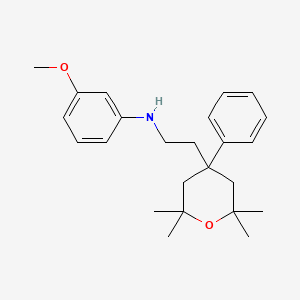
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

